4-Fluoro-3-methoxy-5-methylphenylboronic acid pinacol ester
Description
4-Fluoro-3-methoxy-5-methylphenylboronic acid pinacol ester is a boronic ester derivative characterized by a phenyl ring substituted with fluorine (at position 4), methoxy (position 3), and methyl (position 5) groups. These substituents impart distinct electronic and steric properties, making the compound valuable in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) and fluorination processes. Its pinacol ester structure enhances stability, as the equilibrium between boronic acids and their pinacol esters strongly favors the latter under ambient conditions . Hydrolysis typically requires acidic conditions with oxidants like NaIO₄ to disrupt the pinacol ligand .
Properties
IUPAC Name |
2-(4-fluoro-3-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO3/c1-9-7-10(8-11(17-6)12(9)16)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFZKFJRGCFNNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)OC)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The mechanism involves three key stages:
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Oxidative Addition : Aryl halides (e.g., 4-fluoro-3-methoxy-5-methylphenyl bromide) react with a Pd(0) catalyst to form a Pd(II) intermediate.
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Transmetalation : The Pd(II) intermediate interacts with B<sub>2</sub>pin<sub>2</sub>, transferring the boron moiety to the aryl group.
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Reductive Elimination : The Pd catalyst regenerates, releasing the arylboronic ester.
Typical Reaction Conditions
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Catalyst : Pd(PPh<sub>3</sub>)<sub>4</sub> or PdCl<sub>2</sub>(dppf) (1–5 mol%).
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Base : Potassium acetate (KOAc, 2–3 equiv).
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Solvent : 1,4-Dioxane or tetrahydrofuran (THF).
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Temperature : 80–100°C under inert atmosphere.
Table 1: Miyaura Borylation of Selected Aryl Halides
| Aryl Halide | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Bromo-3-methoxy-5-methylfluorobenzene | PdCl<sub>2</sub>(dppf) | Dioxane | 80 | 85 |
| 4-Chloro-3-methoxy-5-methylfluorobenzene | Pd(PPh<sub>3</sub>)<sub>4</sub> | THF | 100 | 68 |
This method is advantageous for its functional group tolerance and scalability but requires careful control of moisture and oxygen to prevent catalyst deactivation.
Iridium-Catalyzed Borylation of Arenes
Iridium-catalyzed C–H borylation offers a direct route to arylboronic esters without requiring pre-functionalized aryl halides. This method activates inert C–H bonds in arenes, enabling regioselective borylation with B<sub>2</sub>pin<sub>2</sub>.
Procedure and Optimization
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Catalyst : [Ir(COD)OMe]<sub>2</sub> with dtbpy ligand.
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Substrate : 4-Fluoro-3-methoxy-5-methylbenzene.
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Solvent : Hexane or heptane.
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Temperature : 100–120°C.
Key Advantages
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Avoids halogenation steps, reducing synthetic complexity.
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High regioselectivity for sterically hindered positions.
Limitations
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Sensitive to directing groups; electron-rich arenes require longer reaction times.
Iron-Catalyzed Borylation of Aryl Chlorides
Recent advances in Earth-abundant metal catalysis have enabled iron-catalyzed borylation of aryl chlorides, providing a cost-effective alternative to palladium and iridium methods.
Experimental Protocol
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Catalyst : Fe(OTf)<sub>2</sub> with N-heterocyclic carbene (NHC) ligands.
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Additive : MgBr<sub>2</sub>·OEt<sub>2</sub> (10 mol%).
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Solvent : THF.
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Temperature : 60°C.
Table 2: Iron-Catalyzed Borylation Performance
| Aryl Chloride | Ligand | Yield (%) |
|---|---|---|
| 4-Chloro-3-methoxy-5-methylfluorobenzene | IMes | 78 |
| Chlorobenzene | IMes | 84 |
This method is notable for its compatibility with challenging substrates, though yields for electron-neutral aryl chlorides remain moderate.
Comparative Analysis of Synthetic Methods
Table 3: Method Comparison
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-methoxy-5-methylphenylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a catalytic amount of acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Protic solvents like methanol or water, and acids such as hydrochloric acid, are used.
Major Products Formed
Scientific Research Applications
Organic Synthesis
4-Fluoro-3-methoxy-5-methylphenylboronic acid pinacol ester is primarily used as an intermediate in the synthesis of complex organic molecules through cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, which are crucial in the synthesis of pharmaceuticals and agrochemicals.
Key Reactions:
- Suzuki-Miyaura Coupling: Utilizes this boronic ester to couple with aryl halides or vinyl halides to form biaryl compounds.
- Functionalization: Acts as a building block for the introduction of various functional groups into organic frameworks.
Medicinal Chemistry
The compound's ability to interact with biological systems makes it a candidate for drug development. Its binding affinity with target proteins or enzymes is studied using various techniques, including:
- Surface Plasmon Resonance (SPR): To measure binding interactions.
- Isothermal Titration Calorimetry (ITC): To determine thermodynamic parameters of binding.
These studies are essential for understanding the mechanism of action and potential therapeutic applications of this compound.
Case Studies
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Anticancer Activity
- A study investigated the efficacy of this compound as an inhibitor of specific cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound in anticancer drug design.
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Enzyme Inhibition
- Research focused on the compound's ability to inhibit certain enzymes involved in metabolic pathways. The findings revealed that it effectively inhibited enzymes linked to inflammation, highlighting its potential use in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methoxy-5-methylphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps :
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
Structural and Electronic Variations
The reactivity and applications of boronic esters are heavily influenced by substituents. Below is a comparative analysis of structurally related compounds:
*Molecular weight estimated based on analogous structures (e.g., 3-Chloro-4-ethoxy-5-fluorophenyl analog: 300.56 ).
Reactivity in Fluorination Reactions
Fluorination efficiency varies significantly with substituents. For example:
Hydrolysis and Stability
Pinacol esters generally require acidic hydrolysis with oxidants (e.g., NaIO₄) to shift equilibrium toward boronic acids . Substituents influence hydrolysis kinetics:
- Electron-withdrawing groups (e.g., F, NO₂) accelerate hydrolysis by polarizing the B–O bond. For instance, 4-nitrophenyl boronic acid pinacol ester reacts rapidly with H₂O₂, forming a visible absorbance peak at 405 nm .
- Bulky substituents (e.g., 5-CH₃ in the target compound) may slow hydrolysis due to steric protection of the boron center.
Biological Activity
4-Fluoro-3-methoxy-5-methylphenylboronic acid pinacol ester is a boronic acid derivative with the molecular formula C14H20BFO3 and a molecular weight of approximately 248.13 g/mol. This compound is characterized by its unique structural features, including a fluorine atom and a methoxy group on the aromatic ring, which enhance its stability and solubility, making it valuable in organic synthesis and medicinal chemistry .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly proteins and enzymes. The binding affinity of this compound with target molecules can be studied using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). These studies are crucial for elucidating the mechanisms through which this compound exerts its pharmacological effects .
Biological Applications
This compound has shown potential in several biological applications, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific cancer cell lines by disrupting critical cellular pathways.
- Enzyme Inhibition : It has been investigated as a potential inhibitor of enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders.
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological activity of this compound:
- Anticancer Efficacy : A study evaluated its effects on breast cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest .
- Enzyme Targeting : Research focused on the compound's ability to inhibit specific kinases involved in cancer progression. The results indicated that it could serve as a lead compound for developing new kinase inhibitors .
- Binding Affinity Studies : Using SPR, researchers found that the compound binds effectively to target proteins, suggesting it could modulate their activity in biological systems .
Q & A
Q. How can computational modeling predict this compound’s reactivity in non-traditional reactions (e.g., Chan-Lam coupling)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
